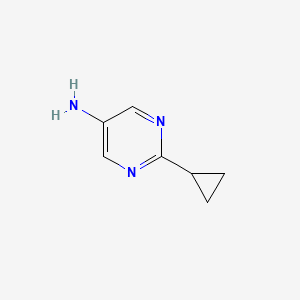

2-Cyclopropylpyrimidin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLSCGNKGPGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655519 | |

| Record name | 2-Cyclopropylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152519-69-1 | |

| Record name | 2-Cyclopropylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylpyrimidin-5-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Cyclopropylpyrimidin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. The unique combination of a pyrimidine core, a primary amine at the 5-position, and a cyclopropyl group at the 2-position imparts this molecule with desirable characteristics for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the synthesis, spectroscopic characterization, reactivity, and applications of this versatile building block, offering field-proven insights for its effective utilization in drug discovery programs.

Introduction: The Strategic Importance of the this compound Scaffold

The pursuit of novel therapeutic agents with high efficacy and selectivity is a central theme in modern drug discovery. Heterocyclic compounds, particularly those containing the pyrimidine scaffold, have emerged as privileged structures in medicinal chemistry due to their presence in a vast array of biologically active molecules, including nucleic acids and various approved drugs.[1] The 2-aminopyrimidine motif, in particular, is a well-established "hinge-binding" element in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of these enzymes.[2]

The incorporation of a cyclopropyl group is another strategic design element in contemporary drug development.[3] This small, strained carbocycle can confer a range of beneficial properties to a molecule, including increased metabolic stability, enhanced potency, and improved conformational rigidity, which can lead to higher selectivity for the target protein. The unique sp2-character of the cyclopropyl group can also favorably influence hydrogen bonding interactions of adjacent functional groups.[4]

This compound synergistically combines these advantageous features, making it a highly valuable building block for the synthesis of next-generation targeted therapies. This guide will provide the core knowledge necessary for researchers to effectively leverage the properties of this compound in their research and development endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a chemical building block is paramount for its successful application in synthesis and drug design. This section details the known physicochemical and spectroscopic data for this compound.

General Properties

| Property | Value | Source |

| CAS Number | 1152519-69-1 | Vendor Data |

| Molecular Formula | C₇H₉N₃ | Vendor Data |

| Molecular Weight | 135.17 g/mol | Vendor Data |

| Appearance | Light brown to brown solid | [5] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2–8 °C | [5] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 281.9 ± 13.0 °C | [5] |

| Density | 1.273 ± 0.06 g/cm³ | [5] |

| pKa | 3.38 ± 0.22 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections describe the expected spectroscopic features based on the analysis of structurally related compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the amine group, and the cyclopropyl ring. The two protons on the pyrimidine ring will likely appear as singlets in the aromatic region. The amine protons will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the cyclopropyl group will exhibit a complex multiplet pattern in the upfield region of the spectrum. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate in the downfield region, while the carbons of the cyclopropyl group will appear at significantly more upfield chemical shifts.

A general workflow for NMR spectral analysis is depicted below.

Caption: Workflow for NMR spectral analysis.[6]

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹.[1] C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic cyclopropyl group will also be present, as will C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Synthesis and Reactivity

The synthesis of this compound is a key consideration for its practical application. While a specific, detailed experimental protocol for its synthesis is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic strategy for 5-aminopyrimidines involves the reduction of a corresponding 5-nitropyrimidine precursor.

Proposed Synthesis Pathway

The most logical synthetic route to this compound is a two-step process starting from a suitable pyrimidine derivative.

Caption: Proposed synthesis of this compound.

Step 1: Introduction of the Cyclopropyl Group

A common method for introducing a cyclopropyl group onto a heterocyclic ring is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2] This would involve the reaction of a 2-halo-5-nitropyrimidine (e.g., 2-chloro-5-nitropyrimidine) with a cyclopropylboronic acid or a suitable derivative in the presence of a palladium catalyst and a base.

Step 2: Reduction of the Nitro Group

The resulting 2-cyclopropyl-5-nitropyrimidine can then be reduced to the corresponding amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or treatment with a reducing agent like tin(II) chloride in hydrochloric acid, are typically effective for this transformation.

Reactivity of the this compound Core

The chemical reactivity of this compound is dictated by the interplay of its three key components: the pyrimidine ring, the amino group, and the cyclopropyl substituent.

-

The Pyrimidine Ring: As an electron-deficient heterocycle, the pyrimidine ring can participate in nucleophilic aromatic substitution reactions, although the presence of the electron-donating amino group can modulate this reactivity.

-

The Amino Group: The primary amine at the 5-position is a key functional handle for further elaboration. It can act as a nucleophile in a variety of reactions, including acylation, alkylation, and condensation reactions. It is also the site for the crucial hydrogen bond donating interactions in kinase inhibition.[2]

-

The Cyclopropyl Group: The cyclopropyl group is generally stable under many reaction conditions but can influence the electronic properties of the pyrimidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly attractive starting point for the design of novel therapeutics, particularly in the field of oncology. The combination of the hinge-binding aminopyrimidine motif and the beneficial properties of the cyclopropyl group makes it an ideal building block for the synthesis of potent and selective kinase inhibitors.[2][3]

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs. The 2-aminopyrimidine core of this compound is known to form key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.[2]

The general binding mode of a 2-aminopyrimidine-based kinase inhibitor is illustrated below.

Caption: Hydrogen bonding of 2-aminopyrimidine with the kinase hinge.

The cyclopropyl group at the 2-position can then be strategically utilized to probe hydrophobic pockets within the active site, enhancing both potency and selectivity. Furthermore, the 5-amino group serves as a convenient attachment point for introducing other functionalities to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Numerous studies have demonstrated the successful application of aminopyrimidine scaffolds in the development of inhibitors for a variety of kinases, including PLK4, VEGFR-2, and ALK.[3][5][8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining a proven hinge-binding motif with the beneficial properties of a cyclopropyl group, make it an ideal starting point for the synthesis of potent and selective kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel and impactful medicines.

References

- Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. PubMed.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][9]triazine-based VEGFR-2 kinase inhibitors. PubMed.

- This compound CAS#: 1152519-69-1. ChemicalBook.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

- Synthesis, characterization and anti-i.

- Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine deriv

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.

- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

-

Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][2][3][9]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds. PMC - NIH.

- SPECTROSCOPIC INVESTIG

- (PDF) Identification of toxic cyclopeptides based on mass spectral library matching.

- Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. MDPI.

- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.

- (PDF) Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyclopropylpyrimidin-5-amine CAS number 1152519-69-1

An In-Depth Technical Guide to 2-Cyclopropylpyrimidin-5-amine (CAS No. 1152519-69-1): A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its structural attributes, propose robust synthetic strategies, and explore its potential applications, particularly in the realm of kinase inhibitor development.

Introduction: The Strategic Value of the this compound Scaffold

This compound (C₇H₉N₃) is a molecule that marries two highly valued pharmacophores in medicinal chemistry: the pyrimidine ring and the cyclopropyl group. The pyrimidine core is a cornerstone of numerous biologically active compounds, including nucleobase analogs and a plethora of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The 5-amino substituent, in particular, provides a crucial vector for chemical modification, often serving as a key hydrogen bond donor that interacts with the hinge region of kinase active sites.

The cyclopropyl group, a small, strained carbocycle, is not merely a passive structural element. Its unique stereoelectronic properties offer several advantages in drug design:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus potentially increasing potency.

-

Vectorial Exit: When appended to a core scaffold, the cyclopropyl group can provide a well-defined exit vector, allowing for precise exploration of the surrounding binding pocket.

The combination of these two motifs in this compound creates a versatile and highly valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported by commercial suppliers, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1152519-69-1 | |

| Molecular Formula | C₇H₉N₃ | |

| Molecular Weight | 135.17 g/mol | |

| Appearance | Light brown to brown solid | |

| Predicted Boiling Point | 281.9 ± 13.0 °C | |

| Predicted Density | 1.273 ± 0.06 g/cm³ | |

| Predicted pKa | 3.38 ± 0.22 | |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |

Proposed Synthetic Strategies

Strategy 1: Suzuki Coupling followed by Buchwald-Hartwig Amination

This strategy leverages the power of palladium-catalyzed cross-coupling reactions to first install the cyclopropyl group and then the amine functionality. This approach offers high modularity and functional group tolerance.

Caption: Proposed synthesis of this compound via Suzuki coupling and subsequent Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Cross-Coupling to form 2-Cyclopropyl-5-halopyrimidine

-

Reaction Setup: In a microwave reactor vial or a standard round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine a 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine) (1.0 eq.), cyclopropylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).

-

Reaction Conditions: Heat the reaction mixture. If using conventional heating, reflux for several hours. Microwave irradiation can significantly reduce the reaction time to minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 2-cyclopropyl-5-halopyrimidine intermediate.

-

Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. The choice of a 2,5-dihalopyrimidine with differential reactivity of the halogens (e.g., 2-chloro-5-bromopyrimidine) can allow for regioselective coupling at the more reactive position. The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step.

Step 2: Buchwald-Hartwig Amination to form this compound

-

Reaction Setup: In a sealed tube or a flask under an inert atmosphere, combine the 2-cyclopropyl-5-halopyrimidine intermediate (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

-

Amine Source: Introduce an ammonia surrogate, such as benzophenone imine followed by acidic hydrolysis, or directly use aqueous ammonia.

-

Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, quench the reaction (e.g., with aqueous NH₄Cl if using an ammonia surrogate). If benzophenone imine was used, treat with aqueous acid to hydrolyze the imine. Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by flash column chromatography to yield this compound.

-

Causality: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with unactivated aryl halides. The choice of ligand is critical and depends on the specific substrates; sterically hindered biarylphosphine ligands are often highly effective. The base deprotonates the amine (or ammonia surrogate), allowing it to enter the catalytic cycle.

Strategy 2: Synthesis via a Nitro Intermediate and Subsequent Reduction

This alternative route involves the nitration of a 2-cyclopropylpyrimidine precursor, followed by the reduction of the nitro group to the desired amine.

Caption: Proposed synthesis of this compound via a 5-nitro intermediate and subsequent reduction.

Step 1: Nitration to form 2-Cyclopropyl-5-nitropyrimidine

-

Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-cyclopropylpyrimidine (synthesized from cyclopropylamidine and a suitable 1,3-dicarbonyl compound).

-

Reaction Conditions: Maintain the low temperature during the addition and then allow the reaction to stir for a specified time, monitoring by TLC or LC-MS.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃). The precipitated product can be filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

-

Causality: The pyrimidine ring is electron-deficient, which can make electrophilic aromatic substitution challenging. However, the 5-position is generally the most susceptible to electrophilic attack. The strong nitrating conditions (a mixture of nitric and sulfuric acids) are typically required to introduce the nitro group onto the pyrimidine ring.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 2-cyclopropyl-5-nitropyrimidine intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Reducing Agent: Several methods can be employed for the reduction:

-

Catalytic Hydrogenation: Add a palladium on carbon catalyst (Pd/C, 5-10 mol%) and subject the mixture to a hydrogen atmosphere (from a balloon or in a Parr shaker) at room temperature or slightly elevated pressure.

-

Metal-Acid Reduction: Use a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

-

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification:

-

For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

For metal-acid reduction, neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

-

Causality: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Catalytic hydrogenation is often a clean method, while metal-in-acid reductions are robust and cost-effective alternatives.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs. Its structural features make it particularly well-suited for targeting ATP-binding sites in enzymes, especially protein kinases.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-cyclopropyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, while the 5-position provides a vector for building out the molecule to achieve selectivity and potency. Numerous patents and publications describe pyrimidine derivatives as inhibitors of a wide range of kinases, including VEGFR, EGFR, and PLK4.

An In-depth Technical Guide to 2-Cyclopropylpyrimidin-5-amine: A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Cyclopropylpyrimidin-5-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, and a representative synthesis protocol grounded in established chemical principles. Furthermore, this document outlines a robust workflow for structural elucidation and quality control, ensuring the integrity of the compound for research applications. The guide culminates in a discussion of its potential as a valuable scaffold and building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to engage in various biological interactions, most notably hydrogen bonding, through its nitrogen atoms. When combined with a cyclopropyl group—a small, strained ring that can act as a bioisostere for phenyl groups or unsaturated moieties while improving metabolic stability and binding affinity—the resulting molecule becomes a highly valuable asset in drug design.[1] this compound (C7H9N3) is one such molecule, merging the advantageous properties of both the aminopyrimidine core and the cyclopropyl substituent. Aminopyrimidines are recognized as "privileged scaffolds" and have been successfully utilized in the development of kinase inhibitors for oncology.[2][3][4] This guide serves as a technical resource for scientists leveraging this potent chemical entity.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Molecular Structure

This compound consists of a central pyrimidine ring. A cyclopropyl group is attached at the C2 position, and an amine group is substituted at the C5 position. The precise arrangement of these functional groups is critical for its intended reactivity and biological activity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of key quantitative data is essential for experimental planning, including reaction stoichiometry, safety assessments, and analytical method development.

| Property | Value | Source |

| CAS Number | 1152519-69-1 | [5][6] |

| Molecular Formula | C7H9N3 | [5][6] |

| Molecular Weight | 135.17 g/mol | [5][6] |

| Appearance | Light brown to brown solid | [5] |

| Boiling Point | 281.9 ± 13.0 °C (Predicted) | [5] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.38 ± 0.22 (Predicted) | [5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [5] |

Representative Synthesis and Purification Protocol

While multiple synthetic routes may exist, the following section details a plausible and robust protocol for the laboratory-scale synthesis of this compound. This protocol is constructed based on well-established transformations in heterocyclic chemistry, such as nucleophilic aromatic substitution and subsequent reduction, analogous to methods used for similar pyrimidine structures.[7]

Experimental Rationale

The chosen strategy involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNA_r_): This step aims to install the cyclopropyl moiety onto the pyrimidine ring. A common precursor, 2-chloro-5-nitropyrimidine, is used. The electron-withdrawing nitro group activates the C2 position for nucleophilic attack by a cyclopropyl organometallic reagent (e.g., cyclopropylzinc bromide). The choice of a palladium catalyst is standard for such cross-coupling reactions, facilitating efficient bond formation.

-

Nitro Group Reduction: The nitro group, having served its activating purpose, is then reduced to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding, and standard procedure for this transformation.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Cyclopropyl-5-nitropyrimidine

-

To a dry, argon-flushed round-bottom flask, add 2-chloro-5-nitropyrimidine (1.0 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and anhydrous THF as the solvent.

-

Slowly add cyclopropylzinc bromide (1.2 eq, 0.5 M in THF) to the mixture at room temperature via a syringe.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-cyclopropyl-5-nitropyrimidine.

Step 2: Synthesis of this compound

-

Dissolve the 2-cyclopropyl-5-nitropyrimidine (1.0 eq) from the previous step in ethanol or methanol in a hydrogenation vessel.

-

Carefully add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the starting material).

-

Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis and purification of the title compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the proton environment. The spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, a broad singlet for the amine (-NH2) protons, and characteristic multiplets in the upfield region (approx. 0.5-1.5 ppm) corresponding to the protons of the cyclopropyl ring.

-

¹³C NMR: This analysis confirms the carbon skeleton. Signals corresponding to the two distinct aromatic carbons of the pyrimidine ring, the carbon bearing the amine group, and the unique carbons of the cyclopropyl group should be observable.

-

-

Mass Spectrometry (MS): This analysis confirms the molecular weight. For this compound, the mass spectrum should display a prominent molecular ion peak ([M+H]⁺) at m/z 136.17, confirming the compound's elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A sample is run on a suitable column (e.g., C18) with an appropriate mobile phase. The resulting chromatogram should show a single major peak, and the area of this peak relative to the total area of all peaks is used to quantify purity, which should typically be >95% for research applications.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategic building block for creating high-value therapeutic candidates.

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-known "hinge-binder" motif found in many kinase inhibitors.[2] The amine group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The cyclopropyl group can be directed towards a hydrophobic pocket, enhancing potency and selectivity. This makes the title compound an excellent starting point for developing inhibitors against targets like PLK4, VEGFR-2, or Bcr-Abl.[2][3][8][9]

-

Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism.[1] By replacing a more metabolically labile group (like an isopropyl or tert-butyl group), the cyclopropyl moiety can enhance the pharmacokinetic profile of a potential drug, leading to improved half-life and bioavailability.

-

Scaffold for Library Synthesis: Due to the reactivity of the 5-amino group, this compound is an ideal starting material for creating a library of novel compounds. The amine can be readily acylated, alkylated, or used in coupling reactions to explore the structure-activity relationship (SAR) around the core, accelerating the discovery of new drug leads.[7]

Conclusion

This compound is a compound of high strategic importance in contemporary medicinal chemistry. Its molecular architecture combines the biologically validated aminopyrimidine scaffold with the beneficial physicochemical properties of a cyclopropyl group. This guide has provided a detailed overview of its structure, a robust protocol for its synthesis, and a framework for its analytical characterization. For researchers in drug discovery, understanding and utilizing this building block can provide a significant advantage in the design and development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). N-(2-cyclopropylpropyl)-5-nitropyrimidin-2-amine. PubChem Compound Database. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-5-amine. PubChem Compound Database. Retrieved from [Link]

-

Rojas-Aguirre, Y., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem. Retrieved from [Link]

-

Wang, Z., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. Retrieved from [Link]

-

Witter, D. J., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][6][10]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Glushkov, D. S., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidin-5-amine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropyrimidin-5-amine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem Compound Database. Retrieved from [Link]

-

Li, Z., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bou-Salah, L., et al. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Molecules. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1152519-69-1 [m.chemicalbook.com]

- 6. This compound - CAS:1152519-69-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1152519-69-1|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 2-Cyclopropylpyrimidin-5-amine

Abstract: This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2-cyclopropylpyrimidin-5-amine, a crucial building block in modern medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development. It emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. Key synthetic pathways are analyzed, including the classical pyrimidine ring formation via condensation of cyclopropanecarboxamidine with a three-carbon synthon, and post-functionalization strategies on a pre-formed pyrimidine core. Each method is supported by mechanistic insights, visual diagrams, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific needs.

Introduction and Strategic Importance

This compound is a highly valuable heterocyclic intermediate. The unique structural and electronic properties of the cyclopropyl group—a strained, three-membered ring that imparts a high degree of s-character to its C-C bonds—confer valuable pharmacological characteristics to parent molecules, including enhanced metabolic stability, receptor binding affinity, and favorable lipophilicity. The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active compounds, from kinase inhibitors in oncology to antiviral and antibacterial agents. The 5-amino group provides a critical vector for further chemical elaboration, making this molecule a versatile platform for the construction of complex pharmaceutical agents.

This guide will deconstruct the synthesis of this target molecule by examining the most prevalent and efficient starting materials and reaction pathways.

Retrosynthetic Analysis and Core Synthetic Philosophies

A retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of the most logical synthetic approaches.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

-

Approach A: Pyrimidine Ring Construction. This is the most convergent and classical approach. It involves the condensation of a cyclopropyl-containing amidine with a three-carbon (C3) electrophilic synthon that already possesses the 5-amino group or a precursor, such as a nitro or cyano group. This method builds the core heterocycle from acyclic starting materials.

-

Approach B: Post-Functionalization of a Pyrimidine Core. This strategy begins with a pre-formed, commercially available pyrimidine ring bearing appropriate functional handles (e.g., halogens, nitro groups). The cyclopropyl and amino moieties are then installed sequentially. This is a common strategy in library synthesis where the core scaffold is kept constant while peripheral groups are varied.

Synthetic Strategy A: Pyrimidine Ring Formation via Condensation

This approach is arguably the most fundamental and is centered on the reaction between an amidine and a β-dicarbonyl equivalent. The key is the selection of starting materials that are either commercially available or can be synthesized in high yield.

Key Starting Materials

-

Cyclopropanecarboxamidine Hydrochloride (CAS 57297-29-7): This is the source of the N-C-N backbone and the C2-cyclopropyl group.[1][2] It is typically a stable, white crystalline solid prepared from cyclopropanecarbonitrile.[3] High purity, often exceeding 97%, is crucial for successful and clean cyclization reactions.[2]

-

3-(Dimethylamino)-2-nitroacrolein or similar C3 synthons: This molecule serves as the three-carbon electrophilic partner. The enamine functionality activates the molecule for reaction with the amidine, the nitro group serves as a masked form of the final 5-amino group, and the aldehyde provides a key electrophilic site for ring closure.

Experimental Workflow and Causality

The synthesis proceeds via a well-established condensation-cyclization mechanism. The choice of a base is critical; it must be strong enough to deprotonate the amidine hydrochloride in situ, liberating the neutral, nucleophilic amidine, but not so strong as to promote self-condensation or degradation of the sensitive acrolein derivative.

Diagram 2: Workflow for Condensation Route

Caption: Step-wise workflow for the synthesis via ring formation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyclopropyl-5-nitropyrimidine

-

To a stirred solution of sodium ethoxide (prepared by dissolving 1.2 equivalents of sodium metal in anhydrous ethanol) at 0 °C under an inert nitrogen atmosphere, add cyclopropanecarboxamidine hydrochloride (1.0 equivalent).[1][2]

-

Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the free amidine.

-

Add a solution of 3-(dimethylamino)-2-nitroacrolein (1.05 equivalents) in anhydrous ethanol dropwise over 20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-cyclopropyl-5-nitropyrimidine as a solid.

Step 2: Synthesis of this compound

-

Dissolve 2-cyclopropyl-5-nitropyrimidine (1.0 equivalent) in methanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) using a balloon or a Parr hydrogenator.

-

Stir the reaction vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to afford this compound, which can be further purified by recrystallization if necessary.

Synthetic Strategy B: Post-Functionalization via Cross-Coupling

This divergent approach is highly valuable for creating analogues, as it allows for the late-stage introduction of the cyclopropyl group. The synthesis relies on a robust palladium-catalyzed cross-coupling reaction followed by a standard nitro group reduction.

Key Starting Materials

-

2-Chloro-5-nitropyrimidine: A readily available, reactive pyrimidine core. The chlorine atom at the 2-position is activated towards nucleophilic substitution and is an excellent substrate for cross-coupling reactions. The nitro group at the 5-position serves as the precursor to the target amine.

-

Cyclopropylboronic acid: The source of the cyclopropyl moiety. It is a stable, easy-to-handle solid commonly used in Suzuki-Miyaura cross-coupling reactions.

-

Palladium Catalyst and Ligand: A combination such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos) is required to facilitate the catalytic cycle.

Experimental Workflow and Causality

The core of this strategy is the Suzuki-Miyaura coupling. The mechanism involves an oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the C-C bond and regenerate the catalyst. The subsequent reduction of the nitro group is identical to that described in Strategy A.

Diagram 3: Workflow for Cross-Coupling Route

Caption: Step-wise workflow for the synthesis via cross-coupling.

Detailed Experimental Protocol

Step 1: Suzuki Coupling to form 2-Cyclopropyl-5-nitropyrimidine

-

To a degassed mixture of 2-chloro-5-nitropyrimidine (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and a base such as potassium carbonate (3.0 equivalents) in a solvent system like 1,4-dioxane/water (e.g., 4:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Thoroughly degas the reaction mixture again by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the mixture to 80-100 °C under an inert atmosphere and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate 2-cyclopropyl-5-nitropyrimidine.

Step 2: Reduction to this compound

This step is identical to Step 2 in the protocol for Strategy A.

Comparison of Synthetic Routes

The choice between these two primary strategies depends on several factors including the availability of starting materials, desired scale, and the need for analogue synthesis.

| Feature | Strategy A: Ring Formation | Strategy B: Post-Functionalization |

| Core Principle | Condensation / Cyclization | Cross-Coupling / Reduction |

| Key Starting Materials | Cyclopropanecarboxamidine, C3-nitro-enamine | 2-Chloro-5-nitropyrimidine, Cyclopropylboronic acid |

| Number of Steps | 2 (from key intermediates) | 2 |

| Typical Overall Yield | Good to Excellent | Moderate to Good |

| Scalability | Generally good, can be optimized for large scale. | Good, but catalyst cost can be a factor on large scale. |

| Pros | Convergent, often higher yielding, builds complexity early. | Divergent, excellent for library synthesis by varying the boronic acid, uses readily available pyrimidine core. |

| Cons | Requires synthesis of potentially unstable C3 synthon. | Potential for catalyst contamination in the final product, may require careful purification. |

Conclusion

The synthesis of this compound is well-established and can be achieved through multiple efficient pathways. The classical ring-formation strategy, starting from cyclopropanecarboxamidine , offers a robust and often high-yielding route suitable for large-scale production. Alternatively, the post-functionalization approach using a Suzuki cross-coupling reaction provides superior flexibility for medicinal chemistry applications, allowing for the late-stage diversification of the 2-position of the pyrimidine ring. Both methods culminate in a straightforward nitro group reduction to furnish the final product. The selection of the optimal synthetic route should be guided by considerations of starting material cost and availability, desired scale, and the overall objectives of the research program.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Cyclopropanecarboxamidine Hydrochloride: A Deep Dive into Synthesis and Industrial Relevance. 1

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. 2

-

Chemdad Co., Ltd. Cyclopropane-1-carboximidamide hydrochloride. 3

Sources

The Cyclopropylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The unique conformational constraints and electronic properties imparted by the cyclopropyl group have positioned it as a valuable component in medicinal chemistry. When integrated into the pyrimidine framework, a core constituent of nucleobases, the resulting cyclopropylpyrimidine derivatives emerge as a versatile class of bioactive molecules. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. We will explore their significant potential as anticancer, antiviral, and antimicrobial agents, with a particular focus on their role as potent kinase inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the cyclopropylpyrimidine scaffold.

Introduction: The Strategic Incorporation of the Cyclopropyl Moiety

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous clinically approved drugs.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for engaging biological targets. The introduction of a cyclopropyl group to this privileged structure is a strategic design element in modern medicinal chemistry. The three-membered ring of the cyclopropyl group introduces a degree of rigidity and a unique electronic character that can significantly influence the pharmacological profile of the parent molecule.

The advantages of incorporating a cyclopropyl moiety include:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable interaction with the target protein.

-

Improved Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.

-

Modulation of Physicochemical Properties: The lipophilicity and other physicochemical properties can be fine-tuned by the introduction of a cyclopropyl group, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will systematically explore the biological activities of cyclopropylpyrimidine derivatives, highlighting their therapeutic potential and the underlying molecular mechanisms.

Anticancer Activity: Targeting Key Oncogenic Pathways

Cyclopropylpyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key protein kinases that are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Many cyclopropylpyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[3][4] These small molecules are designed to fit into the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation and survival.

The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.[5][6] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Several cyclopropylpyrimidine derivatives have been developed as potent EGFR inhibitors.[7][8]

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a cyclopropylpyrimidine derivative.

Structure-Activity Relationship (SAR) for EGFR Inhibitors:

-

The pyrimidine core acts as a scaffold, with the N1 and N3 atoms often forming hydrogen bonds with the hinge region of the kinase domain.

-

The cyclopropyl group, typically attached to an amine or amide linker at the C4 position, can enhance binding affinity by occupying a hydrophobic pocket within the ATP-binding site.[9]

-

Substitutions on the phenyl ring of the anilino-pyrimidine scaffold are crucial for activity and selectivity. For instance, electron-withdrawing groups can influence the pKa of the molecule and alter its binding interactions.[7]

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[10] Their aberrant activity is a hallmark of cancer. Cyclopropylpyrimidine derivatives have been investigated as inhibitors of various CDKs, including CDK2 and CDK9.[6][11] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Binding Mode of CDK Inhibitors:

The binding mode of these inhibitors within the CDK active site is often characterized by:

-

Hydrogen bonding between the pyrimidine ring and the hinge region of the kinase.

-

The cyclopropyl group occupying a hydrophobic pocket, contributing to the overall binding affinity.

-

Other substituents on the pyrimidine ring making additional contacts with surrounding amino acid residues, which can confer selectivity for specific CDKs.[11][12]

Induction of Apoptosis

Beyond kinase inhibition, some cyclopropylpyrimidine derivatives have been shown to induce apoptosis through other mechanisms.[8][13] This programmed cell death is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[14][15][16] Treatment of cancer cells with these compounds can lead to the cleavage of procaspase-3 and PARP-1, hallmarks of apoptosis.[8]

Antiviral Activity: A Promising Avenue for Novel Therapeutics

Cyclopropylpyrimidine derivatives, particularly those that are nucleoside analogs, have demonstrated significant potential as antiviral agents.[17][18][19]

Mechanism of Action: Nucleoside Analogs

Many antiviral cyclopropylpyrimidine derivatives are nucleoside analogs that, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors of viral DNA or RNA polymerases.[20][21][22] Incorporation of these analogs into the growing viral nucleic acid chain can lead to chain termination, thus halting viral replication.[23]

Experimental Workflow: Antiviral Activity Assessment

Caption: A generalized workflow for evaluating the antiviral activity of cyclopropylpyrimidine derivatives.

Host-Targeted Antiviral Mechanisms

Some cyclopropylpyrimidine derivatives may exert their antiviral effects by targeting host cell factors that are essential for viral replication.[24][25] This approach has the advantage of a higher barrier to the development of viral resistance. For example, inhibition of host kinases that are co-opted by viruses for their replication can be an effective antiviral strategy.[17]

Antimicrobial Activity

The broad biological activity of pyrimidine derivatives also extends to antimicrobial effects, and the incorporation of a cyclopropyl group can enhance this activity. While this is an emerging area of research for this specific class of compounds, the general principles of antimicrobial drug action, such as disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication, are likely to be relevant.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of cyclopropylpyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the cyclopropylpyrimidine derivative and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit the formation of viral plaques.

Protocol:

-

Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the cyclopropylpyrimidine derivative.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value (the concentration of the compound that reduces plaque formation by 50%).[11][26]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a microplate well, combine the kinase, a specific substrate (peptide or protein), and the cyclopropylpyrimidine derivative at various concentrations in a suitable reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP and MgCl2.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Detection: Detect the phosphorylated substrate. This can be done using various methods, including:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of selected cyclopropylpyrimidine derivatives.

Table 1: Anticancer Activity of Cyclopropylpyrimidine Derivatives

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| CPD-1 | Hela, MCF-7, HepG-2 | EGFR, CDK4/cyclin D1 | 9.27, 7.69, 5.91 | [24] |

| CPD-2 | A549 | Not specified | 5.988 | [3] |

| CPD-3 | PC-3, A549, MCF-7, HCT-116 | Not specified | 1.98 - 4.27 | [27][28] |

| CPD-4 | HCT-116 | Not specified | 60.9 | [29] |

| CPD-5 | MGC-803, PC-3, A549, H1975 | Not specified | 1.86 | [15] |

| CPD-6 | HT1080, Hela, Caco-2, A549 | Not specified | 96.25, 74.8, 76.92, 148 | [16] |

| CPD-7 | HT1080, Hela, Caco-2, A549 | Not specified | 43.75, 17.50, 73.08, 68.75 | [16] |

Table 2: Antiviral Activity of Cyclopropylpyrimidine Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| CPD-8 | HCMV, MCMV | Not specified | 0.27 - 0.49 | [18] |

| CPD-9 | EBV | Daudi cells | ~0.3 | [18] |

| CPD-10 | VZV | Not specified | 3.3 | [18] |

| CPD-11 | HBV | Not specified | 4 | [18] |

| CPD-12 | HSV-1 | Not specified | 2 | [9] |

| CPD-13 | EBV | Daudi cells | <0.41 - 2.5 | [9] |

| CPD-14 | VZV | Not specified | 3.6 | [9] |

| CPD-15 | HBV | Not specified | 2 | [9] |

Conclusion and Future Directions

Cyclopropylpyrimidine derivatives represent a highly promising and versatile scaffold in drug discovery. Their demonstrated efficacy as anticancer, antiviral, and kinase inhibitory agents underscores their therapeutic potential. The unique structural and electronic features of the cyclopropyl group provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of pyrimidine-based compounds.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms: Investigating novel mechanisms of action beyond kinase inhibition and nucleoside analog activity.

-

Structure-Based Drug Design: Utilizing co-crystal structures of cyclopropylpyrimidine derivatives bound to their targets to guide the design of more potent and selective inhibitors.

-

Exploration of New Therapeutic Areas: Expanding the investigation of these compounds into other therapeutic areas, such as inflammatory and neurodegenerative diseases.

-

Optimization of ADME Properties: Further refining the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.

The continued exploration of the chemical space around the cyclopropylpyrimidine scaffold is poised to yield a new generation of innovative and effective therapeutic agents.

References

-

Structure-based design, synthesis and evaluation of 2,4-diaminopyrimidine derivatives as novel caspase-1 inhibitors. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Nucleotide Inhibitors Antiviral drugs ; Definition, Examples and Mechanism of action. (2024, June 21). YouTube. Retrieved January 7, 2026, from [Link]

-

Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021, June 19). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][14][17][18]triazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Mechanisms of action of antiviral drugs. (n.d.). EBSCO Information Services. Retrieved January 7, 2026, from [Link]

-

Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). Ovid. Retrieved January 7, 2026, from [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Caspases: pharmacological manipulation of cell death. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Targeting caspases in cancer therapeutics. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Discovery and investigation of antiproliferative and apoptosis-inducing properties of new heterocyclic podophyllotoxin analogues accessible by a one-step multicomponent synthesis. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

Sources

- 1. Pyrimidine: a review on anticancer activity with key emphasis on SAR [ouci.dntb.gov.ua]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery and investigation of antiproliferative and apoptosis-inducing properties of new heterocyclic podophyllotoxin analogues accessible by a one-step multicomponent synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-based design, synthesis and evaluation of 2,4-diaminopyrimidine derivatives as novel caspase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]

- 18. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 22. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]